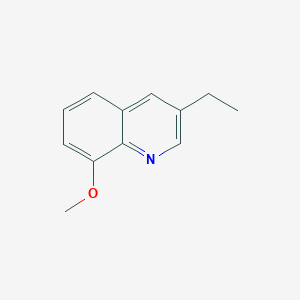

3-Ethyl-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVUVMNSJBCGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553817 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112955-03-0 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-8-methoxyquinoline

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system dictates its pharmacological profile. 3-Ethyl-8-methoxyquinoline is a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 3-Ethyl-8-methoxyquinoline, tailored for researchers, scientists, and professionals in drug development. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Doebner-von Miller Reaction

A robust and widely applicable method for the synthesis of substituted quinolines is the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1] For the synthesis of 3-Ethyl-8-methoxyquinoline, the logical precursors are o-anisidine (to provide the 8-methoxy group) and an α,β-unsaturated aldehyde that can generate the 3-ethyl substitution pattern, such as 2-ethylpropenal (also known as 2-ethylacrolein).

The reaction proceeds through a series of steps: a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to form the aromatic quinoline ring.[1]

Logical Flow of the Synthesis Pathway

The logical progression of the synthesis is outlined below, starting from the selection of precursors to the formation of the final product.

Caption: Logical workflow for the synthesis of 3-Ethyl-8-methoxyquinoline.

Detailed Synthesis Pathway Diagram

The following diagram illustrates the chemical structures and transformations involved in the Doebner-von Miller synthesis of 3-Ethyl-8-methoxyquinoline from o-anisidine and 2-ethylpropenal.

Caption: Chemical pathway for 3-Ethyl-8-methoxyquinoline synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Ethyl-8-methoxyquinoline via the Doebner-von Miller reaction.

Materials:

-

o-Anisidine

-

2-Ethylpropenal

-

Hydrochloric acid (concentrated)

-

Nitrobenzene (or another suitable oxidizing agent)

-

Sodium hydroxide solution (concentrated)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Toluene

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Acidic Solution: Charge the flask with o-anisidine and a solution of concentrated hydrochloric acid in water. Heat the mixture to reflux with vigorous stirring.

-

Addition of Reactants: Prepare a solution of 2-ethylpropenal and nitrobenzene (as both solvent and oxidizing agent) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-Ethyl-8-methoxyquinoline.

Quantitative Data

The following table summarizes expected physicochemical properties and typical reaction parameters for the synthesis of 3-Ethyl-8-methoxyquinoline.

| Parameter | Value | Reference |

| Product Information | ||

| Molecular Formula | C₁₂H₁₃NO | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Boiling Point | 160-166 °C (at 6 Torr) | [3] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.49 ± 0.28 (Predicted) | [3] |

| Reaction Parameters | ||

| Typical Yield | 60-75% | General Doebner-von Miller yields |

| Reaction Time | 5-8 hours | |

| Reaction Temperature | Reflux |

Alternative Synthesis Route: Friedländer Synthesis

An alternative approach for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][6]

To synthesize 3-Ethyl-8-methoxyquinoline via this method, one would require 2-amino-x-methoxybenzaldehyde (where x is a position that results in the 8-methoxyquinoline) and butan-2-one. The reaction is typically catalyzed by an acid or a base.[4]

Friedländer Synthesis Workflow

Caption: Workflow for the Friedländer synthesis of quinolines.

While the Friedländer synthesis is a powerful tool, its application for this specific target may be limited by the commercial availability of the required substituted 2-amino-methoxy-benzaldehyde or ketone precursor.

The Doebner-von Miller reaction stands out as a highly effective and versatile method for the synthesis of 3-Ethyl-8-methoxyquinoline. By carefully selecting the appropriate aniline and α,β-unsaturated carbonyl precursors, this classic reaction provides a reliable pathway to the desired substituted quinoline. The detailed protocol and theoretical framework provided in this guide are intended to support researchers and scientists in the efficient synthesis of this and related quinoline derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Ethyl-8-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is crucial for predicting the compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring its suitability for various research and development applications.

Core Physicochemical Data

The following table summarizes the available quantitative data for 3-Ethyl-8-methoxyquinoline. It is important to note that while some experimental data is available, other key parameters are based on computational predictions and should be confirmed through experimental validation.

| Property | Value | Data Type | Source |

| Molecular Weight | 187.24 g/mol | Experimental | [1] |

| Boiling Point | 307.5°C at 760 mmHg | Experimental | [2][3] |

| pKa (most basic) | 3.49 ± 0.28 | Predicted | [4][5] |

| Melting Point | Data not available | - | - |

| Aqueous Solubility | Data not available | - | - |

| logP | Data not available | - | - |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range may indicate the presence of impurities.

Methodology:

-

A small, dried sample of 3-Ethyl-8-methoxyquinoline is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.

Methodology:

-

An excess amount of 3-Ethyl-8-methoxyquinoline is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) to ensure continuous mixing.

-

The agitation is continued until equilibrium is reached, which is typically between 24 to 48 hours.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of 3-Ethyl-8-methoxyquinoline in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Methodology:

-

A solution of 3-Ethyl-8-methoxyquinoline of a known concentration is prepared in water. If solubility is limited, a co-solvent system may be utilized.

-

The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

The pH of the solution is meticulously measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

logP Determination (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology:

-

A solution of 3-Ethyl-8-methoxyquinoline is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physicochemical properties of a novel compound like 3-Ethyl-8-methoxyquinoline.

This guide serves as a foundational resource for professionals engaged in the research and development of quinoline-based compounds. The provided data and methodologies are intended to support further investigation and application of 3-Ethyl-8-methoxyquinoline in the scientific community.

References

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 3. Page loading... [guidechem.com]

- 4. 3-Ethyl-8-methoxyquinoline | 112955-03-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

3-Ethyl-8-methoxyquinoline: A Technical Overview for Researchers

CAS Number: 112955-03-0

This technical guide provides a comprehensive overview of 3-Ethyl-8-methoxyquinoline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules and general principles of quinoline chemistry to offer a thorough resource.

Physicochemical Properties

The fundamental physicochemical properties of 3-Ethyl-8-methoxyquinoline are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 112955-03-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Boiling Point | 160-166 °C at 6 Torr | [4] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.49 ± 0.28 | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of 3-Ethyl-8-methoxyquinoline

Proposed Synthetic Pathway

A potential two-step synthesis of 3-Ethyl-8-methoxyquinoline is outlined below. The first step involves the synthesis of 3-ethyl-8-hydroxyquinoline via a modified Skraup synthesis, followed by methylation of the hydroxyl group.

Caption: Proposed two-step synthesis of 3-Ethyl-8-methoxyquinoline.

Experimental Protocol: Synthesis of 3-Ethyl-8-hydroxyquinoline

This protocol is adapted from the synthesis of 3-ethyl-8-hydroxyquinoline.[5]

Materials:

-

o-Aminophenol

-

2-Ethylacrolein

-

o-Nitrophenol

-

37% Aqueous Hydrochloric Acid

-

Methylene Chloride

-

Concentrated Ammonium Hydroxide

Procedure:

-

In a reaction vessel equipped with a stirrer, combine o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid.

-

Heat the mixture to 100°C with stirring.

-

Slowly add 2-ethylacrolein (161.5 g) to the stirred mixture over a period of two hours, maintaining the temperature at 100°C.

-

After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.

-

Cool the reaction mixture to room temperature.

-

Add methylene chloride to the cooled mixture.

-

Adjust the pH of the mixture to 7.0 by adding concentrated ammonium hydroxide while stirring.

-

Separate the organic phase and concentrate it under reduced pressure.

-

Purify the resulting residue by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature of 130°C to 165°C to obtain 3-ethyl-8-hydroxyquinoline.

Experimental Protocol: Methylation of 3-Ethyl-8-hydroxyquinoline (Proposed)

This is a general proposed procedure for the methylation step.

Materials:

-

3-Ethyl-8-hydroxyquinoline

-

Dimethyl sulfate (or another suitable methylating agent)

-

Sodium hydroxide (or another suitable base)

-

Anhydrous solvent (e.g., acetone, DMF)

Procedure:

-

Dissolve 3-ethyl-8-hydroxyquinoline in a suitable anhydrous solvent in a reaction flask.

-

Add a base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Ethyl-8-methoxyquinoline.

Potential Biological Activities and Signaling Pathways

While specific biological data for 3-Ethyl-8-methoxyquinoline is scarce, the quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[6] Derivatives of 8-methoxyquinoline and other quinolines have shown potential in several therapeutic areas, including cancer and neurodegenerative diseases.

Anticancer Potential

Numerous quinoline derivatives have demonstrated anticancer properties by targeting key signaling pathways that are often dysregulated in cancer cells.[6][7][8][9] Two such critical pathways are the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10][11]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also linked to cancer. Certain quinoline derivatives have been found to modulate the MAPK pathway.

Caption: Potential modulation of the MAPK signaling pathway by quinoline derivatives.

Neuroprotective Potential

Some quinoline derivatives have been investigated for their neuroprotective effects, showing potential in the context of neurodegenerative diseases.[1][12][13][14][15] Their mechanisms of action may involve the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as metal chelation and antioxidant properties.[14]

Experimental Protocols for Biological Evaluation

The following are general protocols for in vitro assays commonly used to evaluate the biological activity of quinoline derivatives. These can be adapted for the specific investigation of 3-Ethyl-8-methoxyquinoline.

General Experimental Workflow

A typical workflow for the synthesis and biological evaluation of a novel quinoline derivative is depicted below.

Caption: General experimental workflow for the development of quinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

3-Ethyl-8-methoxyquinoline (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-Ethyl-8-methoxyquinoline for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

Kinase Inhibition Assay

This type of assay is used to determine if a compound can inhibit the activity of a specific kinase, which is often a target in cancer therapy.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

3-Ethyl-8-methoxyquinoline

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Luminometer

Procedure:

-

In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

-

Measure the luminescence using a luminometer.

-

Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of 3-Ethyl-8-methoxyquinoline for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.

References

- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Ethyl-8-methoxyquinoline | 112955-03-0 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 3-Ethyl-8-methoxyquinoline in Organic Solvents

Introduction to 3-Ethyl-8-methoxyquinoline

3-Ethyl-8-methoxyquinoline is a quinoline derivative. The quinoline ring system is a key structural motif in many biologically active compounds and functional materials. The solubility of such compounds is a critical physicochemical parameter that influences their utility in various applications, including:

-

Drug Development: Affects bioavailability, formulation, and routes of administration.

-

Organic Synthesis: Dictates solvent choice for reactions, purification, and crystallization.

-

Materials Science: Influences the processing and performance of organic electronic and optical materials.

The structure of 3-Ethyl-8-methoxyquinoline, with its aromatic core, basic nitrogen atom, and ether and alkyl substituents, suggests a complex interplay of factors will govern its solubility in different organic solvents.

Factors Influencing Solubility

The solubility of 3-Ethyl-8-methoxyquinoline in an organic solvent is determined by the thermodynamics of the solution process, governed by the principle of "like dissolves like." The key factors are summarized in the diagram below.

Caption: Factors influencing the solubility of 3-Ethyl-8-methoxyquinoline.

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative prediction of solubility can be made based on the structure:

-

High Solubility Expected in:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good dipole-dipole interactions.

-

Aromatic Solvents (e.g., Toluene, Benzene): Favorable π-π stacking interactions with the quinoline ring.

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate): Good balance of polarity and dispersion forces.

-

-

Moderate Solubility Expected in:

-

Alcohols (e.g., Methanol, Ethanol): The methoxy and quinoline nitrogen can act as hydrogen bond acceptors.

-

-

Low Solubility Expected in:

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The polarity of the molecule will likely limit solubility in these solvents.

-

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

3-Ethyl-8-methoxyquinoline (solid, pure)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The general workflow for determining solubility is depicted below.

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Detailed Procedure

-

Preparation: Add an excess amount of solid 3-Ethyl-8-methoxyquinoline to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been achieved.

-

Sampling: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the clear, filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of 3-Ethyl-8-methoxyquinoline in the diluted sample using a validated analytical method.

-

UV-Vis Spectroscopy: Prepare a calibration curve of absorbance versus known concentrations of the compound in the specific solvent. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve of peak area versus known concentrations. Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of the compound in the original undiluted solution, taking the dilution factor into account. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

While no specific data is available for 3-Ethyl-8-methoxyquinoline, the results from the described experimental protocol should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 3-Ethyl-8-methoxyquinoline at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.9 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

Conclusion

The solubility of 3-Ethyl-8-methoxyquinoline in organic solvents is a fundamental property that requires experimental determination. This guide has outlined the key factors influencing its solubility and provided a detailed, industry-standard protocol for its measurement. By following the isothermal shake-flask method and utilizing appropriate analytical techniques, researchers can generate the reliable and accurate solubility data necessary for advancing their work in drug development, chemical synthesis, and materials science.

The Biological Versatility of Substituted Quinolines: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, making them a focal point in the search for new therapeutic agents.[3][4] Quinoline-based compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth overview of the biological activities of substituted quinolines, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Anticancer Activity

Substituted quinolines represent a significant class of anticancer agents, with several compounds already in clinical use.[5][6] Their mechanisms of action are diverse and include inhibiting cell growth, inducing programmed cell death (apoptosis), halting the cell cycle, preventing the formation of new blood vessels (angiogenesis), and disrupting cancer cell migration.[1][7]

Mechanisms of Action

Quinoline derivatives exert their anticancer effects by targeting a variety of molecular pathways crucial for tumor growth and survival.[8][9] Key mechanisms include:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[5][10]

-

Tubulin Polymerization Inhibition: Some compounds disrupt the formation of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest in the G2/M phase and apoptosis.[5][8]

-

Topoisomerase Inhibition: These enzymes are vital for DNA replication. Quinoline derivatives can interfere with their function, leading to DNA damage and cell death.[8][11]

-

PI3K/Akt/mTOR Pathway Inhibition: This is a key signaling pathway that promotes cell survival and proliferation. Certain quinoline-chalcone hybrids have been shown to inhibit this pathway.[5][10]

-

Induction of Apoptosis: Many quinoline derivatives can trigger apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[1][8]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values against various cancer cell lines.

| Compound/Series | Substitution Pattern | Target Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) |

| Quinoline-Chalcone Hybrids | Chalcone moiety fused with quinoline | MGC-803 (Gastric) | 1.38[6] |

| HCT-116 (Colon) | 5.34[6] | ||

| MCF-7 (Breast) | 5.21[6] | ||

| Quinoline-Chalcone Hybrid (37) | Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35[5] |

| Quinoline-Chalcone Hybrid (39) | - | A549 (Lung) | 1.91[5] |

| Quinoline-Chalcone Hybrid (40) | - | K-562 (Leukemia) | 5.29[5] |

| 4,7-Disubstituted Quinolines | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³)[1] |

| Quinolyl Hydrazone (18j) | 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazine derivative | NCI-60 Cell Line Panel | 0.33 - 4.87 (GI₅₀)[12] |

| Quinoline-derived Chalcones (62c) | - | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 1.82 - 8.06 (µg/mL)[13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[14][15]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[15]

-

Compound Treatment: Prepare a stock solution of the substituted quinoline derivative in a suitable solvent like DMSO.[15] Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[15] Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[15]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Quinoline and its derivatives have a long history of use as antimicrobial agents, with some being effective against a wide range of Gram-positive and Gram-negative bacteria.[16][17] The development of novel quinoline-based compounds is a crucial strategy in combating the rise of antibiotic-resistant pathogens.[16]

Spectrum of Activity

Substituted quinolines have demonstrated efficacy against various bacterial and fungal strains, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[16]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[16]

-

Mycobacteria: Mycobacterium tuberculosis.[18]

-

Fungi: Cryptococcus neoformans, Candida spp..[18]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

| Compound/Series | Target Microorganism | Activity (MIC in µg/mL) |

| Quinoline Derivative (11) | S. aureus | 6.25[16] |

| Quinoline-based Amino Acid (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62[16] |

| Hydroxyimidazolium Hybrid (7b) | S. aureus | 2[18] |

| M. tuberculosis H37Rv | 10[18] | |

| Hydroxyimidazolium Hybrid (7c/7d) | C. neoformans | 15.6[18] |

| Quinolyl Hydrazones | Various pathogenic strains | 6.25 - 100[12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted quinoline in a suitable solvent. Create a series of two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[21]

Inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

Certain substituted quinolines have demonstrated potent anti-inflammatory effects, positioning them as potential therapeutic agents for inflammatory diseases.[22][23]

Mechanisms of Action

The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways.[24] For instance, some derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[22] This is often achieved by suppressing the phosphorylation of MAPKs and attenuating the activity of the NF-κB signaling pathway.[22]

Experimental Protocol: Measurement of Nitric Oxide Production

The Griess assay is a common method for quantifying nitrite (a stable product of NO) in cell culture supernatants, serving as an indirect measure of NO production.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

-

Cell Culture and Treatment: Culture macrophage cells (e.g., J774A.1 or RAW 264.7) in a 96-well plate.

-

Stimulation: Treat the cells with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the substituted quinoline compound for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Inhibition of the NF-κB signaling pathway.

Conclusion

Substituted quinolines are a remarkably versatile class of compounds with a broad spectrum of potent biological activities. Their diverse mechanisms of action against cancer cells, pathogenic microbes, and inflammatory processes underscore their immense therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to explore and develop novel quinoline-based drugs to address pressing medical needs. Continued investigation into the structure-activity relationships and molecular targets of these compounds will be crucial for optimizing their efficacy and safety profiles, paving the way for the next generation of quinoline-inspired therapeutics.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijmphs.com [ijmphs.com]

- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Proposed Theoretical Analysis of 3-Ethyl-8-methoxyquinoline: A Technical Guide for Drug Development Professionals

Introduction: Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Understanding the intrinsic electronic and structural characteristics of these molecules is paramount for rational drug design and the prediction of their pharmacokinetic and pharmacodynamic profiles. 3-Ethyl-8-methoxyquinoline, a specific derivative, holds potential for further development, yet a comprehensive theoretical characterization is absent in the current literature.

This technical guide outlines a proposed, in-depth theoretical study of 3-Ethyl-8-methoxyquinoline using quantum chemical calculations. The methodologies presented are based on established computational protocols, particularly Density Functional Theory (DFT), which is a powerful tool for elucidating molecular properties.[1] This document serves as a roadmap for researchers, scientists, and drug development professionals to perform a robust in silico analysis of this molecule, yielding foundational data for future experimental work.

Proposed Computational Workflow

The theoretical analysis of 3-Ethyl-8-methoxyquinoline can be structured into a multi-step computational workflow. This process begins with the optimization of the molecule's three-dimensional structure and progresses to the calculation of its electronic, spectroscopic, and reactivity properties. Each step builds upon the previous one to create a comprehensive molecular profile.

Caption: Proposed computational workflow for the theoretical analysis of 3-Ethyl-8-methoxyquinoline.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical placeholders, representative of what would be expected for a molecule of this class.

Table 1: Predicted Optimized Geometrical Parameters (Selected) This table would contain the key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape in its lowest energy state.

| Parameter | Atom Path | Predicted Value |

| Bond Lengths | (Å) | |

| C8—O1 | 1.365 | |

| O1—C(methyl) | 1.430 | |

| C3—C(ethyl) | 1.510 | |

| C(ethyl)—C(methyl) | 1.540 | |

| N1—C2 | 1.315 | |

| N1—C8a | 1.370 | |

| Bond Angles | (°) | |

| C8a—C8—O1 | 119.5 | |

| C8—O1—C(methyl) | 117.0 | |

| N1—C2—C3 | 122.0 | |

| C2—C3—C(ethyl) | 128.5 | |

| Dihedral Angle | (°) | |

| C4—C3—C(ethyl)—C(methyl) | 178.0 |

Table 2: Predicted Electronic and Thermodynamic Properties This table outlines the fundamental electronic properties derived from the molecular orbitals and the overall thermodynamic stability.

| Property | Symbol | Predicted Value | Unit |

| Total Energy | E_total | -689.123 | Hartrees |

| Dipole Moment | µ | 2.55 | Debye |

| Highest Occupied Molecular Orbital | E_HOMO | -6.21 | eV |

| Lowest Unoccupied Molecular Orbital | E_LUMO | -1.15 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.06 | eV |

Table 3: Predicted Global Reactivity Descriptors Derived from the HOMO and LUMO energies, these descriptors provide insight into the molecule's kinetic stability and reactivity.[2]

| Descriptor | Formula | Predicted Value | Unit |

| Ionization Potential | IP ≈ -E_HOMO | 6.21 | eV |

| Electron Affinity | EA ≈ -E_LUMO | 1.15 | eV |

| Electronegativity | χ = (IP+EA)/2 | 3.68 | eV |

| Chemical Hardness | η = (IP-EA)/2 | 2.53 | eV |

| Chemical Softness | S = 1/η | 0.395 | eV⁻¹ |

| Electrophilicity Index | ω = χ²/(2η) | 2.67 | eV |

Detailed Computational Protocols

The following protocols describe the specific methodologies for executing the computational workflow outlined in Section 1.0.

Molecular Structure and Optimization

-

Protocol:

-

The initial 3D structure of 3-Ethyl-8-methoxyquinoline is constructed using a molecular builder like GaussView or Avogadro.

-

A full geometry optimization is performed without any symmetry constraints.

-

Software: Gaussian 16 or ORCA 5.0.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p). This set provides a good balance of accuracy and computational cost for organic molecules, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry.

-

Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment, which is crucial for biological relevance.

-

Vibrational Frequency Analysis

-

Protocol:

-

Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

The results also provide the zero-point vibrational energy (ZPVE) and can be used to simulate the molecule's IR spectrum.

-

Electronic Property Analysis

-

Protocol:

-

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are extracted from the optimized structure's output file. The energy gap (ΔE) is calculated as E_LUMO - E_HOMO.

-

A Molecular Electrostatic Potential (MEP) map is generated. The MEP surface is plotted by mapping the electrostatic potential onto the electron density surface. This visualization identifies regions of positive (electrophilic) and negative (nucleophilic) potential, crucial for understanding intermolecular interactions.

-

The global reactivity descriptors (Table 3) are calculated using the HOMO and LUMO energy values via Koopmans' theorem approximations.

-

Visualization of Key Relationships

Diagrams are essential for visualizing the relationships between calculated properties and their implications for the molecule's behavior.

Caption: Relationship between frontier orbitals and key global reactivity and stability descriptors.

This technical guide provides a comprehensive and actionable framework for the theoretical investigation of 3-Ethyl-8-methoxyquinoline. By employing the detailed computational protocols, researchers can generate robust data on the molecule's geometry, electronic structure, and reactivity profile. These in silico findings are essential for building a foundational understanding of the molecule, guiding future synthetic modifications, and predicting its potential as a lead compound in drug discovery programs. The presented workflow and data structures serve as a standardized template for ensuring a thorough and reproducible computational analysis.

References

Starting Materials for the Synthesis of 3-Ethyl-8-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 3-Ethyl-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. The synthesis of this target molecule can be efficiently achieved through established heterocyclic chemistry reactions, primarily the Doebner-von Miller reaction, followed by a methylation step. This document outlines the necessary precursors, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategy: Doebner-von Miller Reaction and Subsequent Methylation

The most logical and well-documented approach to synthesize 3-Ethyl-8-methoxyquinoline involves a two-step process:

-

Doebner-von Miller Cyclization: This classic reaction is employed to construct the quinoline core with the desired ethyl group at the 3-position and a hydroxyl group at the 8-position.

-

Williamson Ether Synthesis: A subsequent methylation of the resulting 8-hydroxyquinoline derivative yields the final product, 3-Ethyl-8-methoxyquinoline.

This strategy is advantageous as it utilizes readily available starting materials and follows robust and well-understood reaction mechanisms.

Starting Materials and Key Reagents

The successful synthesis of 3-Ethyl-8-methoxyquinoline via this proposed route requires the following key starting materials and reagents:

| Role | Chemical Name | Structure | Notes |

| Aniline Precursor | o-Aminophenol |  | Provides the benzene ring and the nitrogen atom for the quinoline core, with the hydroxyl group at the precursor to the 8-methoxy group. |

| α,β-Unsaturated Aldehyde | 2-Ethylacrolein |  | Reacts with the aniline precursor to form the pyridine ring of the quinoline, introducing the ethyl group at the 3-position. |

| Oxidizing Agent | o-Nitrophenol |  | Facilitates the final aromatization step of the dihydroquinoline intermediate to the quinoline. |

| Acid Catalyst | Hydrochloric Acid (37% aq.) | HCl | Catalyzes the cyclization and dehydration steps of the Doebner-von Miller reaction. |

| Methylating Agent | Methyl Iodide or Dimethyl Sulfate | CH₃I or (CH₃)₂SO₄ | Used in the second step to convert the 8-hydroxy group to an 8-methoxy group. |

| Base | Potassium Carbonate or Sodium Hydride | K₂CO₃ or NaH | Required for the deprotonation of the hydroxyl group in the Williamson ether synthesis. |

| Solvents | Methylene Chloride, Acetone, DMF | CH₂Cl₂, C₃H₆O, C₃H₇NO | Used for extraction, reaction media, and purification. |

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of 3-Ethyl-8-methoxyquinoline.

Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via Doebner-von Miller Reaction

This protocol is adapted from a known procedure for a closely related synthesis.[1]

Procedure:

-

To a stirred mixture of o-aminophenol (1.0 mol) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), add 2-ethylacrolein (161.5 g) dropwise over a two-hour period while maintaining the temperature at 100°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at 100°C for an additional two hours.[1]

-

Cool the reaction mixture to room temperature.

-

Add methylene chloride to the cooled mixture and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring.[1]

-

Separate the organic phase and concentrate it under reduced pressure.[1]

-

Purify the residue by vacuum distillation, collecting the fraction at a vapor temperature of 130°C to 165°C at 5 mm Hg to obtain 3-ethyl-8-hydroxyquinoline.[1]

Step 2: Methylation of 3-Ethyl-8-hydroxyquinoline

This is a general procedure for the methylation of an 8-hydroxyquinoline.

Procedure:

-

In a round-bottom flask, dissolve 3-ethyl-8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handled with care), to the solution and stir for 30 minutes at room temperature to form the corresponding phenoxide.

-

Add the methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 3-Ethyl-8-methoxyquinoline.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields for the Doebner-von Miller reaction can be variable, and optimization may be required.

| Reaction Step | Reactants | Product | Typical Yield | Reference |

| Step 1: Doebner-von Miller | o-Aminophenol, 2-Ethylacrolein | 3-Ethyl-8-hydroxyquinoline | 93-98% purity | [1] |

| Step 2: Methylation | 3-Ethyl-8-hydroxyquinoline, Methylating Agent | 3-Ethyl-8-methoxyquinoline | 70-90% (Estimated) | General synthetic knowledge |

Synthetic Pathway and Logic

The choice of the Doebner-von Miller reaction is dictated by its ability to directly introduce an alkyl substituent at the 3-position of the quinoline ring, which is a common challenge in other classical quinoline syntheses. The use of an α,β-unsaturated aldehyde like 2-ethylacrolein is key to achieving this substitution pattern.[2] The subsequent methylation is a standard and high-yielding transformation.

Caption: Synthetic route to 3-Ethyl-8-methoxyquinoline.

Experimental Workflow

The overall experimental workflow involves two main stages: the synthesis and purification of the intermediate, followed by the synthesis and purification of the final product.

Caption: Detailed workflow for the synthesis of 3-Ethyl-8-methoxyquinoline.

References

A Comprehensive Technical Review of 8-Methoxyquinoline Compounds: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly interesting pharmacophore, with its analogs demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of 8-methoxyquinoline compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

8-Methoxyquinoline and its derivatives have been extensively investigated for their anticancer, antimicrobial, and neuroprotective properties. The following tables present a consolidated overview of their biological activities, with a focus on quantitative measures to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Anticancer Activity of 8-Methoxyquinoline Derivatives

The antiproliferative effects of 8-methoxyquinoline compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colon) | 0.33 | [1] |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 (Colon) | 0.54 | [2] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | [2] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [3][4] |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 | [3][4] |

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 | [3][4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Lymphoma) | 0.438 | [5] |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (Lymphoma) | >1 | [5] |

| 8-Methoxyflindersine | RKO (Colon) | 181.6 | [6] |

| 8-Methoxyflindersine | LoVo (Colon) | 176.8 | [6] |

Antimicrobial Activity of 8-Methoxyquinoline Derivatives

The antimicrobial potential of 8-methoxyquinoline and its analogs has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of their antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-Methoxyquinoline | Bacillus subtilis | - | [7] |

| 8-Methoxyquinoline | Salmonella spp. | - | [7] |

| 8-Methoxyquinoline | Salmonella typhi | - | [7] |

| 8-Methoxyquinoline | Aspergillus flavus | - | [7] |

| 8-Methoxyquinoline | Aspergillus niger | - | [7] |

| 8-Methoxyquinoline | Trichophyton spp. | - | [7] |

| 7-Methoxyquinoline derivative (3l) | E. coli | 7.81 | [8] |

| 7-Methoxyquinoline derivative (3d) | E. coli | 31.25 | [8] |

| 7-Methoxyquinoline derivative (3c) | E. coli | 62.50 | [8] |

| 8-Hydroxyquinoline | L. monocytogenes | 5.57 µM | [9] |

| 8-Hydroxyquinoline | P. shigelloides | 11.14 µM | [9] |

Neuroprotective Activity of 8-Methoxyquinoline Derivatives

Several quinoline derivatives have shown promise in protecting neuronal cells from various insults, a critical aspect in the search for treatments for neurodegenerative diseases. The effective concentration (EC50) is often used to quantify this protective effect.

| Compound | Assay | EC50 (µM) | Reference |

| Quinolylnitrone (QN2) | Ischemia-reperfusion in SH-SY5Y cells | < 3.97 | [10] |

| Quinolylnitrone (QN3) | Ischemia-reperfusion in SH-SY5Y cells | < 3.97 | [10] |

| Quinolylnitrone (QN6) | Ischemia-reperfusion in SH-SY5Y cells | 3.97 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-methoxyquinoline derivatives and for key biological assays used to evaluate their therapeutic potential.

Synthesis of 8-Methoxyquinoline

A common and straightforward method for the synthesis of 8-methoxyquinoline is the O-methylation of 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.0-1.2 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add methyl iodide (1.0-1.1 eq) dropwise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.[12]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

Test compounds (8-methoxyquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13][14]

-

Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[13][14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Dispense the appropriate broth medium into all wells of a 96-well microtiter plate.

-

Prepare a serial two-fold dilution of the test compound directly in the wells of the microtiter plate.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth medium to achieve the desired final concentration.

-

Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.[15][16]

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][17]

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, amyloid-β peptide)

-

Test compounds

-

96-well plates

-

MTT reagent or other viability assay reagents

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24-48 hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin to the cell culture medium. Include a control group without the neurotoxin and a group with the neurotoxin but without the test compound.

-

Incubate the cells for the desired duration of neurotoxin exposure (e.g., 24-48 hours).

-

Assess cell viability using the MTT assay or another suitable method.[3][12]

-

Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone. Determine the EC50 value for neuroprotection.[10][18]

Signaling Pathways and Mechanisms of Action

8-Methoxyquinoline derivatives exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and death. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 8-methoxyquinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) has been demonstrated to exert its cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling cascade.[1]

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including 8-hydroxyquinoline derivatives, induce apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Tris(8-hydroxyquinoline)iron has been shown to induce apoptosis in head and neck carcinoma cells by activating both the death receptor and mitochondrial signaling pathways.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, ultimately leading to the activation of caspases, the executioners of apoptosis.

Experimental Workflow for Drug Discovery

The discovery and development of novel 8-methoxyquinoline-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves a multidisciplinary approach, integrating synthetic chemistry, in vitro and in vivo pharmacology, and molecular biology.

Conclusion

8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical promise into clinical reality.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nnpub.org [nnpub.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [cardinalscholar.bsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 14. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. oncotarget.com [oncotarget.com]

Methodological & Application

Synthesis of 3-Ethyl-8-methoxyquinoline: A Detailed Protocol for Drug Development Professionals

Application Note & Protocol

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-Ethyl-8-methoxyquinoline, a valuable scaffold in medicinal chemistry, starting from readily available 8-hydroxyquinoline. The synthesis proceeds through the formation of the intermediate, 3-ethyl-8-hydroxyquinoline, followed by O-methylation. This protocol is designed for researchers and scientists in drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures in the field of medicinal chemistry, exhibiting a wide range of biological activities. The targeted 3-Ethyl-8-methoxyquinoline is a key intermediate for the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and reproducible two-step synthesis route, beginning with the construction of the 3-ethyl-8-hydroxyquinoline core, followed by a Williamson ether synthesis to yield the final product.

Synthetic Strategy

The synthesis is performed in two distinct steps:

-

Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline via a Doebner-von Miller reaction.

-

Step 2: O-methylation of 3-Ethyl-8-hydroxyquinoline to yield 3-Ethyl-8-methoxyquinoline.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-8-hydroxyquinoline

This procedure is adapted from a known method for the synthesis of 3-substituted-8-hydroxyquinolines.[1]

Materials:

-

o-Aminophenol

-

o-Nitrophenol

-

2-Ethylacrolein

-

37% Aqueous Hydrochloric Acid

-

Methylene Chloride

-

Concentrated Ammonium Hydroxide

Procedure:

-

In a stirred reaction vessel, create a mixture of o-aminophenol (1.0 mol) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g).

-

Heat the mixture to 100°C.

-

Over a period of 2 hours, add 2-ethylacrolein (161.5 g) to the stirred mixture while maintaining the temperature at 100°C.

-

Continue stirring the reaction mixture at 100°C for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add methylene chloride to the cooled mixture.

-

Adjust the pH of the mixture to 7.0 by slowly adding concentrated ammonium hydroxide with vigorous stirring.

-

Separate the organic phase and concentrate it under reduced pressure.

-

The resulting residue is purified by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature between 130°C and 165°C. This yields 3-ethyl-8-hydroxyquinoline with a purity of 93% to 98%.[1]

Step 2: Synthesis of 3-Ethyl-8-methoxyquinoline

This protocol utilizes the Williamson ether synthesis for the O-methylation of the hydroxyl group of 3-ethyl-8-hydroxyquinoline.

Materials:

-

3-Ethyl-8-hydroxyquinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

Diethyl Ether

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-8-hydroxyquinoline (1.0 equiv) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, or until hydrogen gas evolution ceases.

-

Slowly add methyl iodide (1.2 equiv) or dimethyl sulfate (1.2 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride at 0°C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3-Ethyl-8-methoxyquinoline.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-Ethyl-8-methoxyquinoline.

| Step | Product | Reagents | Reaction Time | Temperature | Yield | Purity |

| 1 | 3-Ethyl-8-hydroxyquinoline | o-Aminophenol, 2-Ethylacrolein | 4 hours | 100°C | Not specified | 93-98%[1] |